molecular formula C21H15FN4O3S B2382822 2-(4-fluorophenyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 900000-90-0

2-(4-fluorophenyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B2382822
CAS No.: 900000-90-0
M. Wt: 422.43
InChI Key: YJAIZJYFRPRELC-UHFFFAOYSA-N
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Description

The compound “2-(4-fluorophenyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide” is a complex organic molecule that contains several functional groups. These include a fluorophenyl group, a nitrobenzothiazole group, a pyridinylmethyl group, and an acetamide group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitro group and the fluorophenyl group could potentially introduce interesting electronic effects .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the nitro group is electron-withdrawing, which could make the benzothiazole ring more susceptible to electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the nitro group could increase its polarity, affecting properties like solubility and melting point .

Scientific Research Applications

Src Kinase Inhibitory and Anticancer Activities

  • Research on thiazolyl N-benzyl-substituted acetamide derivatives, similar in structure to the compound , has shown that these compounds exhibit inhibitory activities against Src kinase, a target in cancer therapy. One study highlighted that such derivatives can inhibit c-Src kinase, showcasing potential in treating cancers like colon carcinoma, breast carcinoma, and leukemia. The study indicates significant promise for these compounds in developing anticancer treatments (Fallah-Tafti et al., 2011).

Antimicrobial Activity

  • Another research avenue explores the antimicrobial potentials of heterocyclic compounds incorporating an antipyrine moiety. Compounds derived from similar structures to the one mentioned have been synthesized and evaluated for their antimicrobial properties, indicating their usefulness in combating microbial infections (Bondock et al., 2008).

Ligand-Protein Interactions and Photovoltaic Efficiency Modeling

  • Studies also extend to the spectroscopic and quantum mechanical evaluations of benzothiazolinone acetamide analogs, exploring their interactions with proteins and their efficiency as photosensitizers in dye-sensitized solar cells (DSSCs). Such research indicates the compound's potential in renewable energy applications and understanding molecular interactions at the biochemical level (Mary et al., 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a drug, its mechanism of action would depend on how it interacts with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity and toxicity. Without specific data, it’s difficult to make definitive statements, but handling any complex organic molecule requires appropriate safety precautions .

Future Directions

The future research directions for this compound could be very broad and would depend on its properties and potential applications. It could be interesting to explore its potential uses in fields like medicinal chemistry, materials science, or chemical biology .

Properties

IUPAC Name

2-(4-fluorophenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN4O3S/c22-15-6-4-14(5-7-15)11-20(27)25(13-16-3-1-2-10-23-16)21-24-18-9-8-17(26(28)29)12-19(18)30-21/h1-10,12H,11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJAIZJYFRPRELC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN(C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C(=O)CC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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